

# commercial availability and sourcing of (R)-ML375

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-ML375

Cat. No.: B12374501

[Get Quote](#)

An In-depth Technical Guide to **(R)-ML375**: Commercial Availability and Sourcing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, sourcing, and key experimental data related to **(R)-ML375**. While the (R)-enantiomer itself is inactive, it is often used as a negative control for its pharmacologically active counterpart, (S)-ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).

## Commercial Availability

**(R)-ML375** is readily available from several commercial suppliers, facilitating its use in research and development. Below is a summary of its availability from prominent vendors.

Supplier	Catalog Number	Purity	Notes
MedchemExpress	HY-12567A	98.19% <a href="#">[1]</a>	Also available as part of various compound libraries.
Sigma-Aldrich	Not explicitly found for (R)-ML375, but they carry the active (S)-enantiomer, ML375.	≥98% (HPLC) <a href="#">[2]</a>	

## Sourcing and Synthesis

The active compound, (S)-ML375 (also referred to as ML375 or VU0483253), was identified through a functional high-throughput screen. The racemic mixture was synthesized, and the enantiomers were subsequently separated.<sup>[3]</sup> The (S)-enantiomer was found to possess all the M5 negative allosteric modulator activity, while the (R)-enantiomer was inactive.<sup>[3]</sup>

A general synthetic scheme involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine to form the core imidazoisindolone scaffold. This is followed by acylation with 3,4-difluorobenzoyl chloride to yield the racemic product.<sup>[3]</sup> The enantiomers can then be separated using chiral supercritical fluid chromatography (SFC).<sup>[3]</sup>

## Physicochemical and Pharmacokinetic Properties of (S)-ML375

The following tables summarize the key in vitro and in vivo properties of the active (S)-enantiomer.

Table 1: In Vitro Activity of (S)-ML375<sup>[3][4]</sup>

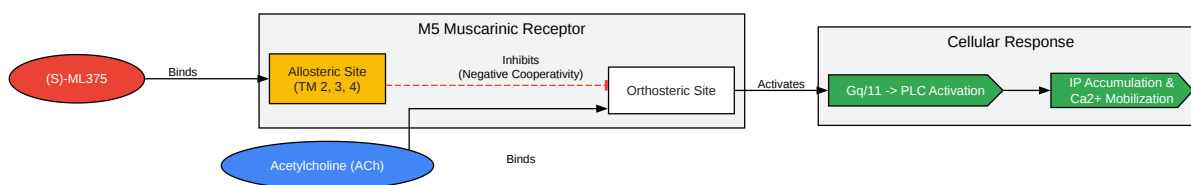
Parameter	Species	Value
M5 IC50	Human	300 nM
Rat	790 nM	
M1-M4 IC50	Human & Rat	>30 µM

Table 2: Pharmacokinetic Parameters of (S)-ML375<sup>[3][5]</sup>

Parameter	Species	Value	Route
Clearance (CLp)	Rat	2.5 mL/min/kg	IV
Cynomolgus Monkey	3.0 mL/min/kg	IV	
Half-life (T1/2)	Rat	80 hr	IV
Cynomolgus Monkey	10 hr	IV	
Oral Bioavailability (%F)	Rat	80%	Oral
Cmax	Rat	1.4 $\mu$ M	Oral
Tmax	Rat	7 hours	Oral

## Mechanism of Action

(S)-ML375 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. [4][5] It does not bind to the orthosteric site where acetylcholine binds but rather to a novel allosteric site located at the interface of transmembrane helices 2, 3, and 4 of the receptor.[6] This binding results in a conformational change that reduces the affinity and/or efficacy of orthosteric agonists like acetylcholine.[7][8] This is demonstrated by a decrease in the potency of acetylcholine in functional assays and a slowing of the dissociation rate of radiolabeled antagonists from the receptor.[6]



[Click to download full resolution via product page](#)

Caption: Signaling pathway of M5 receptor modulation by (S)-ML375.

## Experimental Protocols

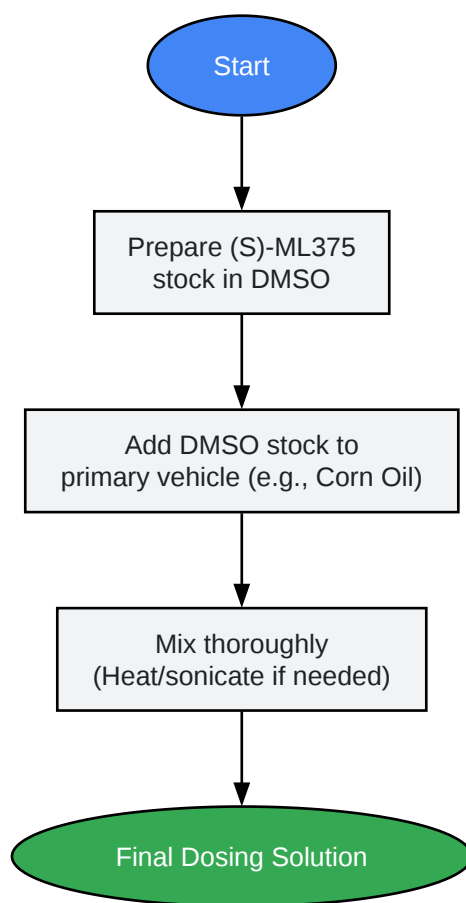
### In Vivo Dissolution for Animal Studies

For in vivo experiments, (S)-ML375 can be prepared as a suspension. A common protocol involves the following steps:[5]

- Prepare a stock solution of (S)-ML375 in DMSO (e.g., 50 mg/mL).
- For a final solution, add the DMSO stock solution to corn oil. A typical ratio is 10% DMSO and 90% corn oil by volume.
- Mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution fresh on the day of use.

Another formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 2.5 mg/mL solution:

- Prepare a 25 mg/mL stock solution in DMSO.
- Add 100  $\mu$ L of the DMSO stock to 400  $\mu$ L of PEG300 and mix.
- Add 50  $\mu$ L of Tween-80 and mix.
- Add 450  $\mu$ L of saline to reach the final volume of 1 mL.



[Click to download full resolution via product page](#)

Caption: Workflow for preparing (S)-ML375 for in vivo dosing.

## In Vitro Functional Assays

Calcium Mobilization Assay:

This assay is used to determine the potency of M5 modulators.

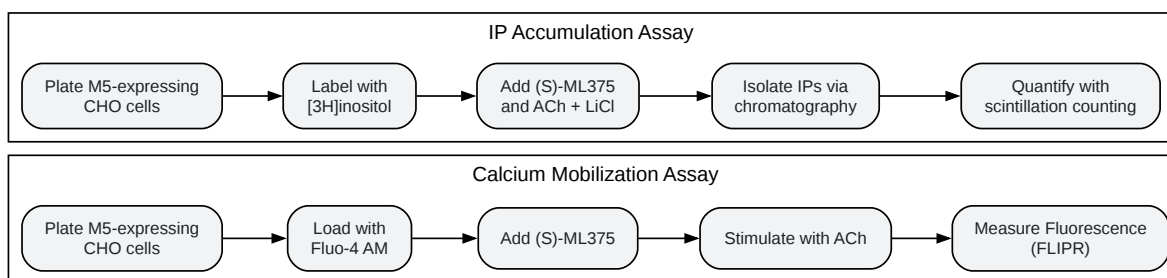
- CHO cells stably expressing the human or rat M5 receptor are plated in 384-well plates.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- (S)-ML375 is added to the wells at various concentrations.
- The cells are then stimulated with an EC80 concentration of acetylcholine.

- The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a plate reader (e.g., FLIPR).
- IC50 values are calculated from the concentration-response curves.

#### Inositol Phosphate (IP) Accumulation Assay:

This assay measures the accumulation of inositol monophosphate, a downstream product of Gq/11 signaling.

- CHO-K1 cells expressing the human M5 receptor are plated.
- The cells are incubated with myo-[3H]inositol to label the phosphoinositide pools.
- The cells are then treated with (S)-ML375 followed by stimulation with acetylcholine in the presence of LiCl (to inhibit inositol monophosphatase).
- The reaction is terminated, and the cells are lysed.
- Total inositol phosphates are isolated using anion-exchange chromatography.
- The amount of [3H]IP is quantified by scintillation counting.



[Click to download full resolution via product page](#)

Caption: Experimental workflows for in vitro functional assays.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ML375 = 98 HPLC 1488362-55-5 [sigmaaldrich.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- To cite this document: BenchChem. [commercial availability and sourcing of (R)-ML375]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374501#commercial-availability-and-sourcing-of-r-ml375]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)